N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide
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Description
Synthesis Analysis
The synthesis of sterically strained conjugated systems containing a trisubstituted furan ring, including compounds similar to N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide, involves specific chemical pathways that may lead to the formation of sterically hindered structures. The synthetic methods employ techniques that ensure the introduction of functional groups in precise locations of the molecule, optimizing the desired properties of the final compound (Krapivin et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds like this compound has been analyzed through X-ray diffraction studies, revealing nonclassical deformations primarily in bond angles but maintaining overall planarity. This detailed structural information is crucial for understanding the compound's behavior in various chemical contexts (Krapivin et al., 1999).
Chemical Reactions and Properties
The compound undergoes various chemical reactions due to its functional groups. For example, the dimethylamino group can participate in nucleophilic substitution reactions, while the furan ring can undergo electrophilic aromatic substitution. These reactions are influenced by the compound's unique structure, leading to specific reactivity patterns that are important for its application in chemical synthesis and modifications (Gol'dfarb et al., 1967).
Scientific Research Applications
Sustainable Biomass Conversion
Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, have been recognized for their potential in sustainable chemistry. These compounds can be synthesized from plant biomass and may serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. This includes the synthesis of monomers and polymers, fuels, solvents, and various chemicals, suggesting that furan derivatives like N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide could find applications in these areas (Chernyshev, Kravchenko, & Ananikov, 2017).
Medicinal Chemistry
Furan and its derivatives are prominent in drug design, serving as structural units in bioactive molecules. This includes their role in the synthesis of nucleobases, nucleosides, and their analogs, demonstrating significant antiviral, antitumor, and antimicrobial activities. The presence of furan-2-yl and furan-3-yl substituents in such compounds indicates the relevance of furan derivatives in medicinal chemistry, which could extend to this compound (Ostrowski, 2022).
Biofuel Production
Furan derivatives like 2,5-Dimethylfuran (DMF) have been highlighted for their potential as biofuels. Generated from renewable lignocellulosic biomass, DMF and similar compounds are considered promising candidates for future engines due to their environmental benefits and renewable nature. This suggests potential research applications for furan-containing compounds in exploring new energy sources (Hoang, Nižetić, & Ölçer, 2021).
properties
IUPAC Name |
N'-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N-ethyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-4-13-11(16)12(17)14-8-9(15(2)3)10-6-5-7-18-10/h5-7,9H,4,8H2,1-3H3,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNHHOVFVIAGMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC=CO1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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